3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a benzodioxole moiety and two phenyl groups
Preparation Methods
The synthesis of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole, benzaldehyde, and hydrazine hydrate.
Condensation Reaction: The initial step involves the condensation of 1,3-benzodioxole with benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline intermediate.
Aromatization: The pyrazoline intermediate undergoes aromatization in the presence of an oxidizing agent such as iodine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is believed to play a crucial role in its binding affinity and selectivity towards the target proteins.
Comparison with Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-phenyl-3,4-dihydropyrazole: This compound lacks one phenyl group compared to the target compound, which may affect its biological activity and chemical properties.
3-(1,3-Benzodioxol-5-yl)-2,5-diphenylpyrazole: This compound is fully aromatic and does not have the dihydropyrazole structure, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-3-7-16(8-4-1)19-14-20(24(23-19)18-9-5-2-6-10-18)17-11-12-21-22(13-17)26-15-25-21/h1-13,20H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGMDCWDJHQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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